(S)-1-Tosyloxy-2,3-propanediol
Overview
Description
Synthesis Analysis
The synthesis of (S)-1-Tosyloxy-2,3-propanediol typically involves the tosylation of glycerol. A noteworthy approach for its transformation is hydrogenolysis into 1,3-propanediol, using Raney Ni catalyst under optimized reaction conditions. This process benefits from protecting group techniques to ensure selective formation of the desired product (Zheng et al., 2013). Additionally, the conversion from glycerol to 1,3-propanediol can be achieved through selective dehydroxylation, showcasing a novel approach for the synthesis involving acetalization, tosylation, and detosyloxylation steps (Wang et al., 2003).
Scientific Research Applications
Synthesis of Oxirane Compounds : It is used in synthesizing various oxirane compounds, such as 1-phenyl-1-amino-2,3-propanediol (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Production of Biodegradable Plastics and Other Materials : The compound finds applications in producing biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. This is particularly relevant for 1,3-propanediol, which is a derivative of (S)-1-Tosyloxy-2,3-propanediol (Kaur, Guneet, Srivastava, A., & Chand, S., 2012).
Use in Polymer and Cosmetic Industries : Due to its promising properties for synthetic reactions, it's significant in the polymer and cosmetic industries. It can be produced from renewable resources using microorganisms (Saxena, R. K., Anand, Pinki, Saran, S., & Isar, J., 2009).
Catalysis in Chemical Synthesis : The compound is used in stereoselective oxidation processes, beneficial for synthesizing natural products and synthetic drugs (Blikstad, Cecilia, Dahlström, Kärthe M., Salminen, T., & Widersten, M., 2013).
Genetic Engineering for Production : Genetically engineered strains of bacteria can produce 1,3-Propanediol efficiently, a derivative of (S)-1-Tosyloxy-2,3-propanediol, which is important for commercial product applications (Yang, Miaomiao, Yun, J., Zhang, Huanhuan, Magocha, Tinashe A., Zabed, H., Xue, Yanbo, Fokum, E., Sun, Wenjing, & Qi, Xianghui, 2018).
Improvement in Microbial Production Techniques : Studies have focused on improving the production of 1,3-propanediol from glucose, which is essential for polymer production (Liang, Quanfeng, Zhang, Haojun, Li, Shengnan, & Qi, Q., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453099 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Tosyloxy-2,3-propanediol | |
CAS RN |
50765-70-3 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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